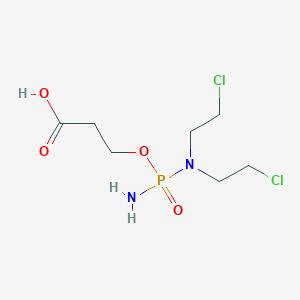
2-Butyl-5-Chlor-1H-Imidazol
Übersicht
Beschreibung
2-Butyl-5-chloro-1H-imidazole is an organic compound with a molecular formula of C5H7ClN2. It is a colorless, crystalline solid that has a melting point of 111-113 °C and a boiling point of 182-183 °C. 2-Butyl-5-chloro-1H-imidazole is a versatile organic compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthese von funktionalen Molekülen
Imidazole, einschließlich 2-Butyl-5-Chlor-1H-Imidazol, sind Schlüsselkomponenten für funktionale Moleküle, die in einer Vielzahl von Anwendungen des täglichen Lebens verwendet werden . Die Synthese von substituierten Imidazolen hat in letzter Zeit Fortschritte gemacht, wobei der Schwerpunkt auf den Bindungen liegt, die während der Bildung des Imidazols hergestellt werden .
Therapeutisches Potenzial
Imidazol ist eine fünfringige heterozyklische Einheit, die drei Kohlenstoff-, zwei Stickstoff-, vier Wasserstoffatome und zwei Doppelbindungen besitzt . Es ist der Grundbaustein einiger Naturstoffe wie Histidin, Purin, Histamin und DNA-basierte Strukturen . Imidazol hat sich zu einem wichtigen Baustein in der Entwicklung neuer Medikamente entwickelt .
Antifungal-Aktivität
Imidazol-Derivate zeigen auch antifungale Aktivität . Dies macht this compound zu einem potenziellen Kandidaten für die Entwicklung neuer Antimykotika .
Entzündungshemmende Aktivität
Imidazol-Derivate sollen entzündungshemmende Eigenschaften besitzen . Dies deutet darauf hin, dass this compound bei der Entwicklung von entzündungshemmenden Medikamenten eingesetzt werden könnte .
Antitumor-Aktivität
Imidazol-Derivate, einschließlich this compound, haben ein Potenzial in der Antitumoraktivität gezeigt
Wirkmechanismus
Target of Action
2-Butyl-5-chloro-1H-imidazole is a biochemical reagent that can be used in life science research
Mode of Action
Imidazole compounds, in general, are known for their broad range of chemical and biological properties . They are key components in many functional molecules used in various applications . .
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, it can be hypothesized that 2-butyl-5-chloro-1H-imidazole might interact with similar biochemical pathways.
Eigenschaften
IUPAC Name |
2-butyl-5-chloro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-4-7-9-5-6(8)10-7/h5H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWOVHMHAGJPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441992 | |
| Record name | 2-butyl-5-chloro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158365-99-2 | |
| Record name | 2-butyl-5-chloro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde in pharmaceutical chemistry?
A: 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its significance stems from its role as a major active metabolite and the most important intermediate in synthesizing Losartan []. Losartan is a widely prescribed medication for hypertension and heart failure. BCFI's presence as a metabolite suggests potential pharmacological activity, making it a molecule of interest for further research and drug development.
Q2: Can you describe a novel synthetic route for producing 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde?
A: One novel approach to synthesizing BCFI starts with valeronitrile []. The process involves a series of steps:
Q3: How can 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde be utilized in developing new chemical entities?
A: Researchers have successfully employed BCFI in synthesizing a series of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues []. This process involves reacting BCFI with a morpholin-3-one derivative to create an intermediate compound. Subsequently, this intermediate reacts with various substituted anilines, leading to the formation of the desired analogues. These newly synthesized analogues, characterized by techniques like 1H NMR, 13C NMR, mass spectrometry, and elemental analysis, hold promise for further pharmacological investigation and potential development as novel therapeutics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














